

# An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

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## Compound of Interest

Compound Name: *Methyl 2-methylquinoline-6-carboxylate*

Cat. No.: *B180422*

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## Introduction

**Methyl 2-methylquinoline-6-carboxylate**, with the confirmed IUPAC name **methyl 2-methylquinoline-6-carboxylate**, is a heterocyclic aromatic compound belonging to the quinoline family.<sup>[1]</sup> Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. This guide provides a comprehensive overview of **Methyl 2-methylquinoline-6-carboxylate**, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on data from structurally related compounds.

Chemical Properties of **Methyl 2-methylquinoline-6-carboxylate**:

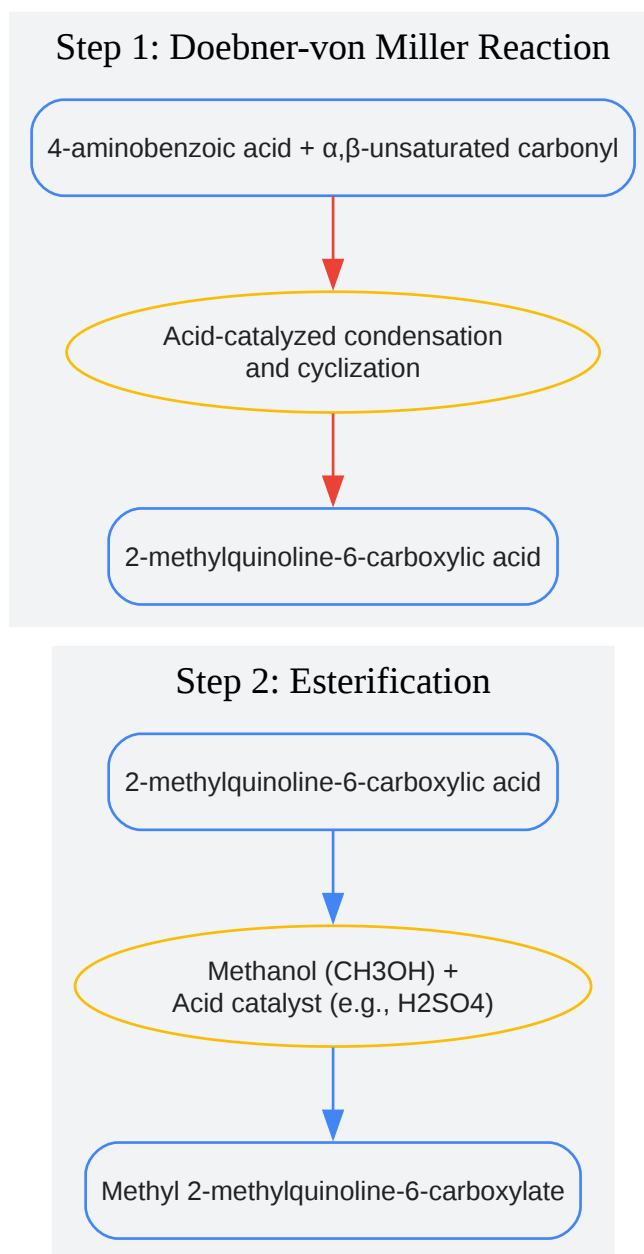
Property	Value
IUPAC Name	methyl 2-methylquinoline-6-carboxylate
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	201.22 g/mol <a href="#">[1]</a>
CAS Number	108166-01-4 <a href="#">[1]</a>
Synonyms	METHYL 2-METHYL-6- QUINOLINECARBOXYLATE, 6-carbomethoxy- 2-methyl quinoline

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-methylquinoline-6-carboxylate** is not readily available in the reviewed literature, a plausible synthetic pathway can be constructed based on well-established methods for quinoline synthesis, such as the Doebner-von Miller reaction, followed by esterification.

## Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of **Methyl 2-methylquinoline-6-carboxylate**. The first step involves the synthesis of the precursor, 2-methylquinoline-6-carboxylic acid, via a Doebner-von Miller reaction. The second step is the esterification of the carboxylic acid to yield the final product.



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Caption: Proposed two-step synthesis of **Methyl 2-methylquinoline-6-carboxylate**.

## Potential Biological Activities and Mechanisms

Direct experimental data on the biological activity of **Methyl 2-methylquinoline-6-carboxylate** is limited. However, based on the activities of structurally similar quinoline-6-carboxylate

derivatives and other quinoline compounds, we can infer its potential in several therapeutic areas.

## Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.<sup>[2][3]</sup> Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.<sup>[3]</sup>

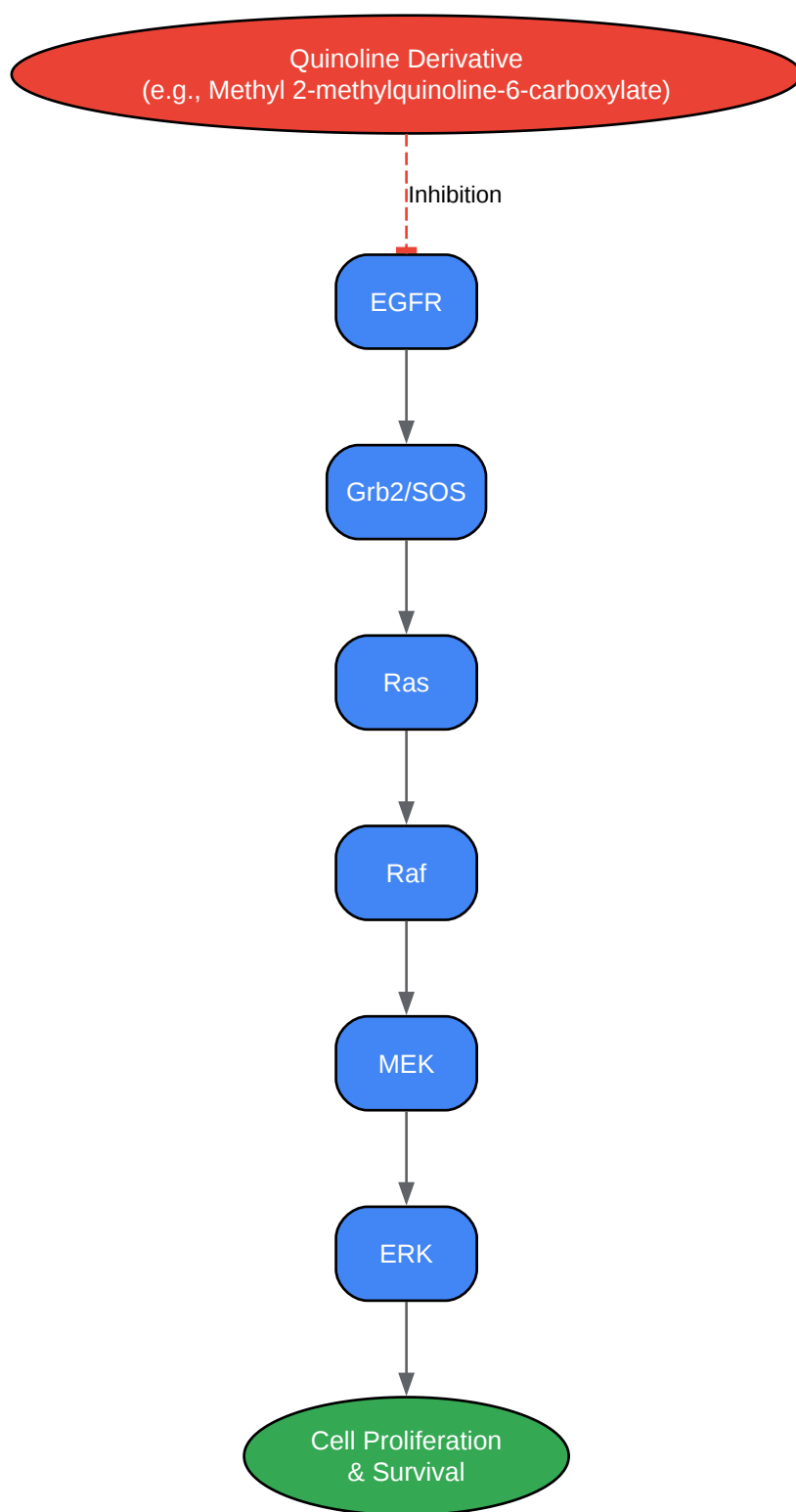
Quantitative Data for Related Quinoline Derivatives (Anticancer Activity):

The following table summarizes the in vitro anticancer activity of several 2-substituted quinoline derivatives against various human cancer cell lines, presented as IC<sub>50</sub> values (the concentration required to inhibit 50% of cell growth).

Compound	R Group	Cell Line	IC <sub>50</sub> (μM)	Reference
Analogue 1	2-phenyl	HeLa	>50	<sup>[4]</sup>
Analogue 2	2-phenyl	PC3	>50	<sup>[4]</sup>
Analogue 3	2-(3,4-methylenedioxyphenyl)	HeLa	31.37	<sup>[4]</sup>
Analogue 4	2-(3,4-methylenedioxyphenyl)	PC3	34.34	<sup>[4]</sup>
Analogue 5	2-(p-tolyl)	MCF-7	8.3	<sup>[4]</sup>

### Potential Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis.<sup>[5][6][7]</sup>



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Caption: Simplified EGFR signaling pathway and potential inhibition by quinoline derivatives.

## Potential Neurological Activity

Derivatives of quinoline-6-carboxamide have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).<sup>[8]</sup> mGluR1 is implicated in various neurological and psychiatric disorders, making it an attractive drug target.

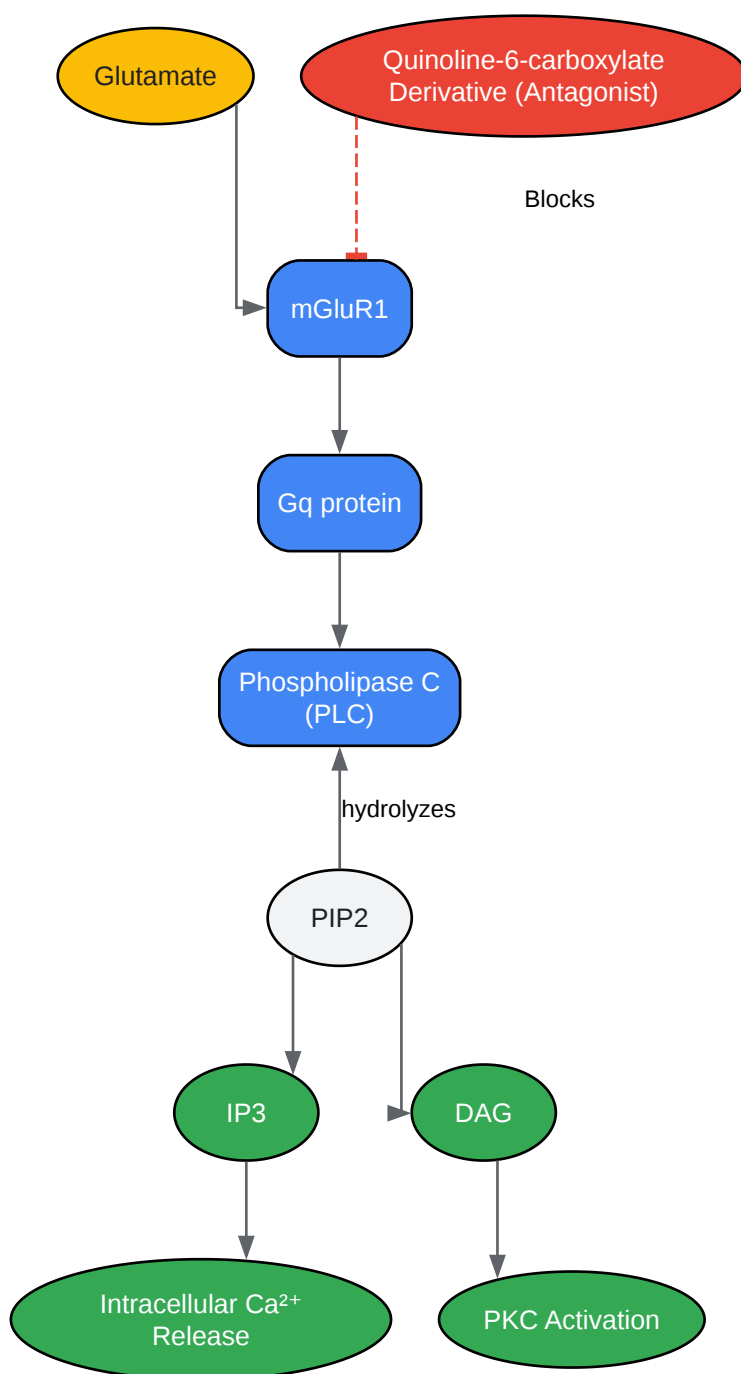
Quantitative Data for Related Quinoline-6-Carboxamides (mGluR1 Antagonism):

The table below presents the mGluR1 antagonistic activity of a series of 2-substituted quinoline-6-carboxamide derivatives.

Compound	R <sup>1</sup> Group	R <sup>2</sup> Group	% Inhibition @ 10 $\mu$ M	IC <sub>50</sub> ( $\mu$ M)	Reference
13a	Piperidinyl	-NHCH <sub>3</sub>	68	2.16	<sup>[8]</sup>
13b	Piperidinyl	-NHC <sub>2</sub> H <sub>5</sub>	62	3.54	<sup>[8]</sup>
12a	Pyrrolidinyl	-NHCH <sub>3</sub>	55	5.23	<sup>[8]</sup>
12b	Pyrrolidinyl	-NHC <sub>2</sub> H <sub>5</sub>	48	8.91	<sup>[8]</sup>

### Signaling Pathway: mGluR1

Group I mGluRs, including mGluR1, are coupled to Gq proteins and activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).<sup>[9][10]</sup> This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).



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Caption: The mGluR1 signaling pathway and its potential antagonism by quinoline derivatives.

## Potential Antimicrobial Activity

Quinolone antibiotics, a class of compounds structurally related to quinolines, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA

replication.[1][11] This makes the quinoline scaffold a promising starting point for the development of new antibacterial agents.

#### Quantitative Data for Related Quinoline Derivatives (Antimicrobial Activity):

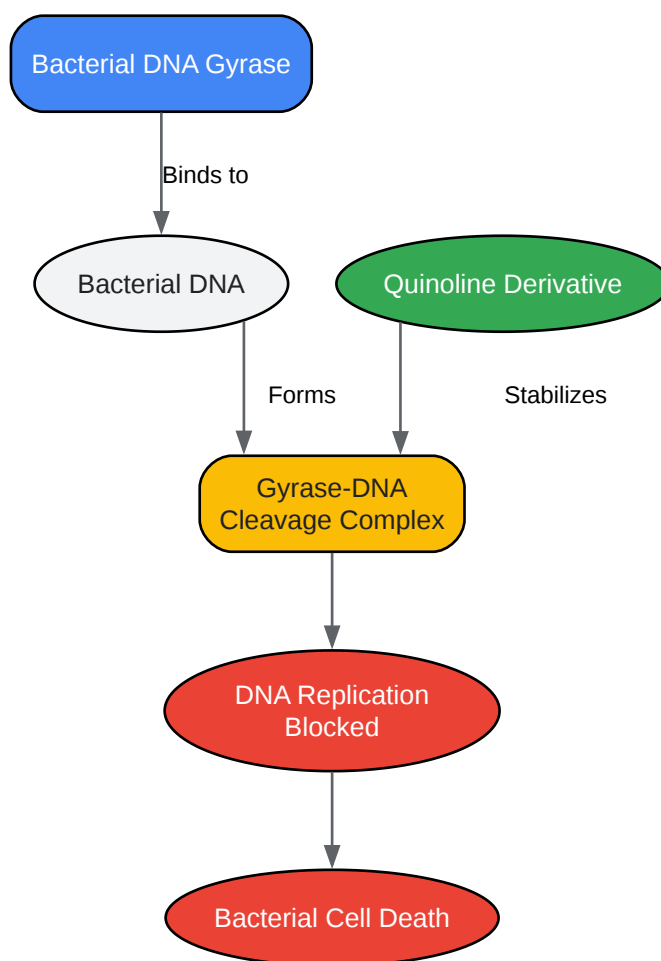
The following table shows the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various bacterial strains.

Compound	Bacterial Strain	MIC (µg/mL)	Reference
Analogue A	S. aureus	3.125	[12]
Analogue B	E. coli	100	[12]
Analogue C	P. aeruginosa	100	[12]
Analogue D	MRSA	0.75	[13]
Analogue E	VRE	0.75	[13]

#### Mechanism of Action: DNA Gyrase Inhibition

Quinolone and quinoline-based antibacterial agents function by stabilizing the complex between DNA gyrase and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][11]





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Caption: Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.

## Experimental Protocols

The following are representative protocols for evaluating the potential biological activities of **Methyl 2-methylquinoline-6-carboxylate**, based on standard methodologies for similar compounds.

### Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.<sup>[14]</sup>

- **Cell Seeding:** Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- **Compound Preparation:** Prepare serial dilutions of **Methyl 2-methylquinoline-6-carboxylate** in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
- **Treatment:** Remove the existing medium from the wells and add 100  $\mu$ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** After incubation, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium containing MTT and add 150  $\mu$ L of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value.

## Protocol for In Vitro Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

- **Compound Preparation:** Prepare a stock solution of **Methyl 2-methylquinoline-6-carboxylate** in a suitable solvent (e.g., DMSO).
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).
- **Bacterial Inoculum:** Prepare a standardized bacterial inoculum to a concentration of approximately  $5 \times 10^5$  CFU/mL.

- Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Conclusion

**Methyl 2-methylquinoline-6-carboxylate** is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the known activities of structurally related quinoline derivatives suggest significant potential in the fields of oncology, neurology, and infectious diseases. Further investigation, including the synthesis and comprehensive biological evaluation of **Methyl 2-methylquinoline-6-carboxylate** and its analogues, is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future research endeavors.

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